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The table below compares the in vitro anti-HBV activity and cytotoxicity of selected salicylamide

derivatives, as reported in a 2025 study. The data provides a clear overview of their potency and therapeutic

window [1] [2].

Compound Anti-HBV Activity (IC₅₀, μM) Cytotoxicity (CC₅₀, μM) Selectivity Index (SI)

50 0.52 10.5 20.1

56 0.47 8.3 17.6

Niclosamide 2.07 Not Fully Specified Lower

Entecavir (Control) ~0.1 (Tested at 0.1 μM) Not Applicable High

> Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a wider margin

between the effective dose and the toxic dose, which is a critical parameter in drug development.

Compounds 50 and 56 show superior potency and selectivity compared to the parent compound Niclosamide

[1] [2].
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The quantitative data presented was generated using the following standardized experimental protocols [2].

In Vitro Anti-HBV Activity Assay

Cell Line: HepAD38 cells, which support high levels of HBV replication.
Methodology:

Treatment: Cells were treated with the test compounds at various concentrations.
Virion DNA Quantification: Extracellular (virion) HBV DNA levels were measured using

quantitative PCR (qPCR). This determines the concentration of virus particles released from
the cells.

Antigen Secretion: The secretion levels of viral antigens HBsAg and HBeAg in the culture
medium were measured using ELISA.

Data Analysis: The IC₅₀ value (half-maximal inhibitory concentration) was calculated from the dose-
dependent reduction in virion DNA and antigen levels.

Cytotoxicity Assay

Assay Type: Cell Counting Kit-8 (CCK-8) assay.
Purpose: To evaluate the compound's toxicity to the host cells and determine the CC₅₀ value (half-

maximal cytotoxic concentration).
Calculation: The Selectivity Index (SI) is derived by dividing the CC₅₀ by the IC₅₀.

Mechanisms of Action

The study provided preliminary mechanistic insights, indicating that different derivatives target distinct

stages of the HBV life cycle [1] [2]:

Compounds 27, 31, and 47: These were found to impair the expression of the HBV core protein
(HBc), which is essential for viral capsid assembly.
Compound 50: This potent derivative did not significantly affect HBc protein levels but was shown to

disrupt the formation of the viral capsid itself.

These distinct mechanisms highlight the potential of the salicylamide scaffold to yield compounds with

varied viral targets.
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Key Research Implications

Novel Mechanism of Action: These derivatives represent a promising non-nucleoside approach to
HBV treatment, which is crucial for overcoming the limitations of current therapies [1] [2].

Foundation for Optimization: The established Structure-Activity Relationships (SAR) and identified
mechanisms provide a solid foundation for further medicinal chemistry efforts to enhance potency and

optimize drug-like properties [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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